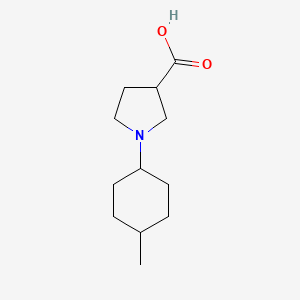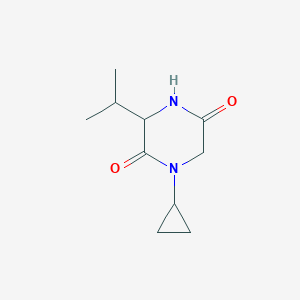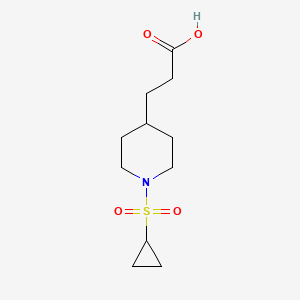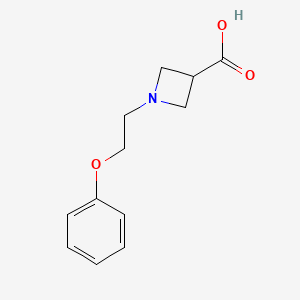![molecular formula C11H16N2O5 B1469318 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid CAS No. 1477817-59-6](/img/structure/B1469318.png)
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
Descripción general
Descripción
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research. The compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. DAAO has been implicated in various physiological and pathological processes, including neurotransmission, oxidative stress, and schizophrenia.
Aplicaciones Científicas De Investigación
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) have significant biological properties, with several studies focusing on their antioxidant activity. The structure-activity relationships (SARs) indicate that the presence of an unsaturated bond on the side chain and ortho-dihydroxy phenyl group (catechol moiety) significantly contributes to their activity. These compounds can generate more potent antioxidant molecules, which could be useful for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
In Vitro and In Vivo Antioxidant Activities of Hydroxycinnamates
Hydroxycinnamates, present in various foods, exhibit antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. Ferulic acid and its derivatives, for example, have shown potent antioxidant activity in both in vitro and in vivo systems. The importance of structural effects on the potency of these activities highlights the potential therapeutic applications of hydroxycinnamates (Shahidi & Chandrasekara, 2010).
Analytical Methods for Determining Antioxidant Activity
A critical presentation of tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, has been provided. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in the analysis of antioxidants, offering insights into the evaluation of complex samples' antioxidant capacity (Munteanu & Apetrei, 2021).
Pharmacological and Industrial Importance of Hydroxycinnamic Acids
Hydroxycinnamic acids and their derivatives have been recognized for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These compounds have significant industrial applications, including in cosmeceuticals, suggesting their multifunctional use in various fields beyond just therapeutic applications (Taofiq et al., 2017).
Propiedades
IUPAC Name |
3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-10(18,8(15)16)6-13-7(14)11(12-9(13)17)4-2-3-5-11/h18H,2-6H2,1H3,(H,12,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHACJPBCVMCFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2(CCCC2)NC1=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1469239.png)

![1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469245.png)
![1-[2-(Morpholin-4-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1469247.png)
![[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1469248.png)
![N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine](/img/structure/B1469249.png)
![(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1469251.png)


![6-[3-(Methoxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1469254.png)
